molecular formula C11H12O2 B6264682 1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde CAS No. 34603-55-9

1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde

Cat. No. B6264682
CAS RN: 34603-55-9
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde (also known as 4-MPCA) is an important organic compound with a wide range of applications in the fields of organic synthesis, scientific research, and biochemistry. It is a versatile compound that can be used as a starting material in organic synthesis, as a reagent in biochemical experiments, and as a model compound in studies of the mechanism of action of enzymes and other proteins.

Scientific Research Applications

4-MPCA has a wide range of applications in scientific research. It is used as a model compound in studies of the mechanism of action of enzymes and other proteins, as well as in studies of protein-ligand interactions. It is also used as a reagent in biochemical experiments, such as the determination of enzyme kinetics and the investigation of enzyme-catalyzed reactions. Additionally, 4-MPCA is used as a starting material in organic synthesis, allowing for the synthesis of a variety of compounds with different functional groups.

Mechanism of Action

The mechanism of action of 4-MPCA is not well-understood. However, it is believed to involve a series of reactions, including the formation of a cyclopropylcarbamate intermediate, followed by the hydrolysis of the intermediate to form 4-MPCA. Additionally, it has been suggested that the reaction of 4-MPCA with proteins may involve a covalent bond formation between the carbonyl group of 4-MPCA and the amino group of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPCA are not well-understood. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 4-MPCA has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme involved in the metabolism of aldehydes.

Advantages and Limitations for Lab Experiments

4-MPCA has several advantages for laboratory experiments. It is a relatively stable compound that does not undergo significant degradation under normal laboratory conditions. Additionally, it can be synthesized from a variety of starting materials, allowing for the synthesis of a wide range of compounds with different functional groups. However, 4-MPCA is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its low solubility in organic solvents can make it difficult to use in organic synthesis.

Future Directions

There are several potential future directions for the use of 4-MPCA. It could be used as a tool to study the mechanism of action of enzymes and other proteins, as well as to investigate the interactions between proteins and other molecules. Additionally, it could be used as a starting material in organic synthesis, allowing for the synthesis of a variety of compounds with different functional groups. Finally, it could be used to investigate the biochemical and physiological effects of 4-MPCA, as well as its potential therapeutic applications.

Synthesis Methods

4-MPCA can be synthesized from a variety of starting materials, including 4-methoxyphenylacetonitrile, ethyl cyclopropane-1-carboxylate, and ethyl 4-methoxyphenylacetate. The most common method of synthesis involves the reaction of 4-methoxyphenylacetonitrile with ethyl cyclopropane-1-carboxylate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 4-MPCA and sodium ethylate as byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde involves the reaction of 4-methoxybenzylmagnesium bromide with cyclopropanecarboxaldehyde.", "Starting Materials": [ "4-methoxybenzyl chloride", "magnesium", "bromine", "cyclopropanecarboxaldehyde" ], "Reaction": [ "Preparation of 4-methoxybenzylmagnesium bromide by reacting 4-methoxybenzyl chloride with magnesium and bromine in diethyl ether", "Addition of 4-methoxybenzylmagnesium bromide to cyclopropanecarboxaldehyde in THF", "Workup and purification of the resulting product to obtain 1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde" ] }

CAS RN

34603-55-9

Product Name

1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.